2-Methoxy-4-methylpentan-1-amine
Description
2-Methoxy-4-methylpentan-1-amine is an aliphatic amine featuring a methoxy group at position 2 and a methyl branch at position 4 on a pentane backbone. Its molecular formula is C₇H₁₇NO, with a molar mass of 131.22 g/mol.
Properties
IUPAC Name |
2-methoxy-4-methylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKUOAPGLIOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylpentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 2-methoxy-4-methylpentan-1-ol with an amine source. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-Methoxy-4-methylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methoxy-4-methylpentan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its interactions with enzymes and receptors in biological systems are also of interest, as these interactions can influence its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Positional Isomers: 4-Methoxy-4-methylpentan-1-amine
- Structure : Methoxy at position 4 instead of 2.
- Synthesis: Prepared via KH/MeI-mediated methylation of 5-(dibenzylamino)-2-methylpentan-2-ol, followed by hydrogenolysis (51% yield) .
- Boiling/melting points may differ due to altered molecular symmetry and dipole moments.
- 1H NMR : Distinct δ 7.94 signal (DMSO-d6) indicates amine proton environment differences compared to the 2-methoxy analog .
Functional Group Position Variants: (R)-1-Methoxy-4-methylpentan-2-amine
- Structure : Methoxy at position 1, amine at position 2 (CAS 340740-41-2).
- Molecular Formula: C₇H₁₇NO (131.22 g/mol), identical to the target compound but with reversed functional group positions .
- Implications :
- The amine at position 2 increases steric accessibility for reactions (e.g., acylation).
- Stereochemistry (R-configuration) may influence chiral recognition in pharmaceutical applications.
Branching Analogs: 2-Methoxy-2,4-dimethylpentan-1-amine
Cyclic Ether Derivatives: 2-Methoxy-1-(oxan-4-yl)ethan-1-amine
- Structure : Incorporates a tetrahydropyran (oxane) ring (CAS 1340266-43-4).
- Conformational rigidity may affect binding affinity in biological systems compared to linear analogs .
Aromatic Derivatives: 1-(4-Methoxy-2-methylphenyl)ethan-1-amine
- Structure: Aromatic ring with methoxy and methyl substituents (C₁₀H₁₅NO, 165.23 g/mol).
- Key Differences :
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 2-Methoxy-4-methylpentan-1-amine | C₇H₁₇NO | 131.22 | Not provided | 2-methoxy, 4-methyl, linear chain |
| 4-Methoxy-4-methylpentan-1-amine | C₇H₁₇NO | 131.22 | Not provided | 4-methoxy, 4-methyl, symmetric |
| (R)-1-Methoxy-4-methylpentan-2-amine | C₇H₁₇NO | 131.22 | 340740-41-2 | 1-methoxy, chiral center at C2 |
| 2-Methoxy-2,4-dimethylpentan-1-amine | C₈H₁₉NO | 145.24 | 326487-97-2 | 2,4-dimethyl branching |
| 2-Methoxy-1-(oxan-4-yl)ethan-1-amine | C₈H₁₇NO₂ | 159.23 | 1340266-43-4 | Cyclic ether substituent |
Biological Activity
2-Methoxy-4-methylpentan-1-amine is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of ongoing research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 155.24 g/mol. The compound features a methoxy group (-OCH₃) and an amine group (-NH₂), which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₉NO |
| Molecular Weight | 155.24 g/mol |
| CAS Number | 2551117-61-2 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : The synthesis begins with 2-methoxy-4-methylpentan-1-ol.
- Amination Reaction : The hydroxyl group is converted to an amine using reagents like ammonia or primary amines.
- Formation of Hydrochloride Salt : The resulting amine can be reacted with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways and affect cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that it may enhance the release of neurotransmitters, potentially affecting mood and cognition.
- Antioxidant Properties : Some studies indicate that this compound possesses antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells.
- Potential Therapeutic Applications :
- Cognitive Disorders : Due to its effects on neurotransmitter systems, it may have potential applications in treating cognitive disorders.
- Metabolic Disorders : Its influence on metabolic enzymes suggests possible roles in managing metabolic syndromes.
Case Studies
Several case studies have explored the pharmacological effects of compounds related to this compound:
- Cognitive Enhancement : A study demonstrated that compounds with similar structures improved cognitive function in rodent models by enhancing synaptic plasticity.
- Antioxidant Effects : Research showed that related compounds reduced markers of oxidative stress in cellular models, indicating potential protective effects against neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
